molecular formula C18H20FNO B256845 4-fluoro-N-(1-phenylpentyl)benzamide

4-fluoro-N-(1-phenylpentyl)benzamide

Cat. No.: B256845
M. Wt: 285.4 g/mol
InChI Key: MVZVTUURBAVKJA-UHFFFAOYSA-N
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Description

4-Fluoro-N-(1-phenylpentyl)benzamide is a fluorinated benzamide derivative characterized by a benzamide core substituted with a fluorine atom at the para position and a 1-phenylpentyl group attached to the amide nitrogen. For instance, derivatives like 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide exhibit anti-inflammatory, anticancer, and antidiabetic activities . The fluorine atom enhances metabolic stability and bioavailability, while the N-alkyl/aryl substituents influence solubility, binding affinity, and crystallinity .

Properties

Molecular Formula

C18H20FNO

Molecular Weight

285.4 g/mol

IUPAC Name

4-fluoro-N-(1-phenylpentyl)benzamide

InChI

InChI=1S/C18H20FNO/c1-2-3-9-17(14-7-5-4-6-8-14)20-18(21)15-10-12-16(19)13-11-15/h4-8,10-13,17H,2-3,9H2,1H3,(H,20,21)

InChI Key

MVZVTUURBAVKJA-UHFFFAOYSA-N

SMILES

CCCCC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)F

Canonical SMILES

CCCCC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Synthetic Flexibility : Fluorinated benzamides are synthesized via diverse routes, including silylation (e.g., BSA-mediated reactions) , thiocarbamoylation , and condensation with anhydrides .
  • Yield Variability : Yields range from 67% for potassium salts to >99% purity for CNS4 , reflecting differences in reaction conditions and purification methods.
  • Substituent Impact : Bulky groups like naphthalen-1-yl or indazolylmethyl enhance steric effects, influencing crystallinity and biological activity.
A. Pharmacological Activity
  • Anticancer/Anti-inflammatory : 4-Fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide demonstrates activity due to its isoindoline moiety, which disrupts cancer cell proliferation .
B. Material Science
  • Polymer Synthesis : K7 acts as a catalyst in the ring-opening polymerization of lactide, producing high-molecular-weight polymers .
  • Crystallinity : The 1-phenylpentyl group in the target compound likely enhances crystallinity, similar to N-(naphthalen-1-yl) derivatives, which form stable salts for material applications .

Structural and Analytical Data

Compound Name NMR Data X-ray Crystallography Computational Studies References
4-Fluoro-N-(naphthalen-1-yl)benzamide potassium (K7) $ ^1H $ NMR (d6-DMSO): δ 8.71 (d, J = 8 Hz) N/A N/A
4-Fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide $ ^1H $/$ ^{19}F $ NMR confirmed Monoclinic P21/n, a = 14.094 Å, Z = 4 DFT, Hirshfeld surface analysis
CNS4 $ ^1H $-NMR & LCMS confirmed N/A N/A

Insights :

  • Crystal Packing : Hydrogen bonding (N–H···O, O–H···O) in 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide stabilizes its 3D framework, critical for solid-state properties .
  • Spectroscopic Confirmation : $ ^{19}F $ NMR is routinely used to verify fluorinated benzamide structures .

Challenges and Opportunities

  • Synthetic Challenges : Steric hindrance from groups like 1-phenylpentyl may reduce reaction yields, necessitating optimized conditions (e.g., high-temperature silylation ).
  • Therapeutic Potential: Fluorinated benzamides with heterocyclic substituents (e.g., indole, piperidine) show promise in CNS disorders but require further ADME studies .

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